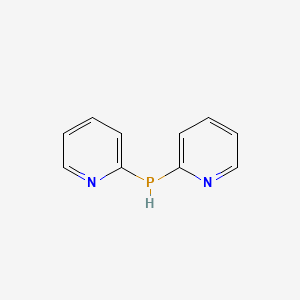
Bis(2-pyridyl)phosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-pyridyl)phosphine is a useful research compound. Its molecular formula is C10H9N2P and its molecular weight is 188.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Coordination Chemistry
1.1 Ligand Properties
Bis(2-pyridyl)phosphine acts as a bidentate ligand, coordinating through the phosphorus atom and the nitrogen atoms of the pyridine rings. This dual coordination enhances the stability of metal complexes, making them suitable for various catalytic processes.
1.2 Metal Complexes
The synthesis of metal complexes using this compound has been extensively studied. For instance, complexes formed with palladium and platinum have shown remarkable activity in cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are vital for constructing complex organic molecules in pharmaceuticals and agrochemicals .
Catalytic Applications
2.1 Asymmetric Synthesis
This compound has been utilized in asymmetric catalysis, particularly in the hydrogenation of ketones and imines. The chiral environment created by the ligand allows for high enantioselectivity, which is crucial in synthesizing enantiomerically pure compounds .
Case Study: Asymmetric Hydrogenation
- Reaction Type: Hydrogenation of prochiral ketones
- Catalyst: Rhodium complex with this compound
- Results: Achieved up to 99% ee (enantiomeric excess) in specific substrates .
Materials Science
3.1 Synthesis of Metal Phosphides
Recent studies have demonstrated that this compound can serve as a precursor for synthesizing metal phosphides, which are important for applications in electronics and catalysis . The thermal decomposition of metal-bis(2-pyridyl)phosphine complexes leads to the formation of metal phosphides with desirable electronic properties.
| Metal | Phosphide Formed | Application |
|---|---|---|
| Nickel | NiP | Catalysts for hydrogen evolution |
| Cobalt | CoP | Electrocatalysts in batteries |
Medicinal Chemistry
4.1 Anticancer Activity
Research has indicated that this compound derivatives exhibit promising anticancer activity. The mechanism involves the formation of reactive oxygen species (ROS) within cancer cells, leading to apoptosis .
Case Study: Anticancer Activity
Eigenschaften
CAS-Nummer |
149438-07-3 |
|---|---|
Molekularformel |
C10H9N2P |
Molekulargewicht |
188.17 g/mol |
IUPAC-Name |
dipyridin-2-ylphosphane |
InChI |
InChI=1S/C10H9N2P/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10/h1-8,13H |
InChI-Schlüssel |
RMJMVSKYQLTOEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)PC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














